Fmoc-4-methoxy-L-homophenylalanine

Description

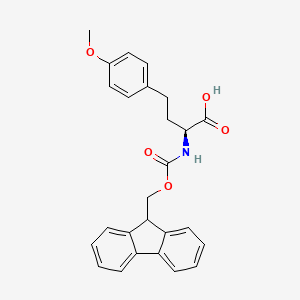

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-methoxyphenyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5/c1-31-18-13-10-17(11-14-18)12-15-24(25(28)29)27-26(30)32-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-11,13-14,23-24H,12,15-16H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVVNDZDIQBDWQL-DEOSSOPVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Fmoc 4 Methoxy L Homophenylalanine

Strategic Approaches to Side-Chain Functionalization in Phenylalanine Analogues

The synthesis of 4-methoxy-L-homophenylalanine necessitates a strategic approach to introduce the methoxy (B1213986) group onto the phenyl ring and to extend the amino acid side chain by a methylene (B1212753) group.

Introduction of the Methoxy Moiety via Regioselective Reactions

The introduction of a methoxy group at the para-position of the phenylalanine ring is a key functionalization step. While direct regioselective methoxylation of phenylalanine is challenging, a common and efficient strategy involves starting with a precursor that already contains a functional group at the desired position. L-tyrosine, which has a hydroxyl group at the 4-position of the phenyl ring, is an ideal starting material.

The synthesis typically proceeds via the O-methylation of the phenolic hydroxyl group of a suitably protected L-tyrosine derivative. This reaction is a classic example of a Williamson ether synthesis.

Key Steps in Methoxy Moiety Introduction:

Protection of Amino and Carboxyl Groups: The amino and carboxyl groups of L-tyrosine must first be protected to prevent side reactions. Common protecting groups include Boc (tert-butyloxycarbonyl) for the amino group and a methyl or ethyl ester for the carboxyl group.

O-Methylation: The protected L-tyrosine is then treated with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). The base deprotonates the phenolic hydroxyl group, forming a phenoxide ion that then acts as a nucleophile to attack the methylating agent. This results in the formation of the 4-methoxy-L-phenylalanine derivative.

Deprotection: Following the methylation, the protecting groups on the amino and carboxyl functions are removed to yield 4-methoxy-L-phenylalanine.

This approach ensures that the methoxy group is introduced exclusively at the 4-position, thus achieving high regioselectivity.

Homologation Strategies for the Homophenylalanine Backbone

Homologation involves the extension of the carboxylic acid side chain by one carbon atom. The Arndt-Eistert reaction is a widely used and reliable method for the homologation of α-amino acids to their β-amino acid counterparts, which in this case refers to the synthesis of homophenylalanine from phenylalanine. blogspot.comambeed.comwikipedia.org This reaction sequence preserves the stereochemistry at the α-carbon. blogspot.comlibretexts.org

The process begins with an N-protected α-amino acid, such as Fmoc-4-methoxy-L-phenylalanine.

Mechanism of Arndt-Eistert Homologation:

Activation of the Carboxylic Acid: The carboxylic acid of the starting amino acid is first converted into a more reactive acyl chloride. This is typically achieved by reacting the N-protected amino acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Formation of a Diazoketone: The resulting acyl chloride is then reacted with diazomethane (CH₂N₂). Diazomethane acts as a nucleophile, attacking the acyl chloride to form an α-diazoketone intermediate with the loss of HCl. To prevent side reactions with the generated HCl, an excess of diazomethane or a non-nucleophilic base like triethylamine is often used. wikipedia.org

Wolff Rearrangement: The α-diazoketone is then subjected to a Wolff rearrangement, which is typically catalyzed by a metal catalyst such as silver oxide (Ag₂O) or by heat or light. blogspot.comlibretexts.orgorganic-chemistry.org During this step, a molecule of nitrogen gas is eliminated, and a 1,2-rearrangement occurs to form a ketene intermediate.

Nucleophilic Trapping of the Ketene: The highly reactive ketene is then trapped by a nucleophile present in the reaction mixture. If water is used as the nucleophile, it adds to the ketene to form the homologous carboxylic acid, in this case, 4-methoxy-L-homophenylalanine. If an alcohol is used, the corresponding ester is formed.

This sequence effectively inserts a methylene (-CH₂-) group between the α-carbon and the carboxyl group of the original amino acid.

| Step | Reagents | Purpose |

|---|---|---|

| Activation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Conversion of carboxylic acid to acyl chloride |

| Diazoketone Formation | Diazomethane (CH₂N₂) | Formation of α-diazoketone |

| Wolff Rearrangement | Silver oxide (Ag₂O), heat, or light | Rearrangement to form a ketene |

| Nucleophilic Trapping | Water, alcohols, or amines | Formation of the final homologous acid, ester, or amide |

Stereoselective Synthesis and Enantiomeric Control

Maintaining the L-configuration of the amino acid is crucial for its biological activity. Several strategies are employed to ensure high enantiomeric purity.

One of the significant advantages of the Arndt-Eistert homologation is that the Wolff rearrangement proceeds with the retention of the stereochemistry of the chiral center. blogspot.comlibretexts.org Therefore, if the starting material is enantiomerically pure L-4-methoxy-phenylalanine, the resulting 4-methoxy-homophenylalanine will also be in the L-configuration with a high degree of enantiomeric excess.

Biocatalytic methods offer an excellent alternative for stereoselective synthesis. Enzymes such as transaminases and phenylalanine ammonia lyases (PALs) are inherently stereospecific and can be used to produce enantiomerically pure L-amino acids. acs.orgnih.govnih.govfrontiersin.org For instance, an engineered tyrosine aminotransferase can catalyze the reaction between 2-oxo-4-phenylbutyric acid and an amino donor to produce L-homophenylalanine with an enantiomeric excess of over 99%. google.com Similar enzymatic approaches can be adapted for the synthesis of 4-methoxy-L-homophenylalanine by using the corresponding keto acid precursor.

Fmoc Protection Techniques and Optimization for α-Amino Groups

The final step in the synthesis of the target compound is the protection of the α-amino group with the 9-fluorenylmethoxycarbonyl (Fmoc) group. This protecting group is stable under acidic conditions but is readily cleaved by bases, making it orthogonal to acid-labile protecting groups like Boc and ideal for solid-phase peptide synthesis. total-synthesis.com

Utilizing Activated Fmoc Reagents (e.g., Fmoc-OSu, Fmoc-Cl)

The introduction of the Fmoc group is typically achieved using activated Fmoc reagents. The two most common reagents are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). total-synthesis.com

Fmoc-Cl: This was one of the original reagents used for Fmoc protection. acs.org The reaction is a Schotten-Baumann type reaction where the amino acid, dissolved in a basic aqueous solution (e.g., sodium bicarbonate or sodium carbonate), reacts with Fmoc-Cl. total-synthesis.com The base neutralizes the HCl that is liberated during the reaction. While effective, Fmoc-Cl can sometimes lead to the formation of dipeptide impurities. ub.edu

Fmoc-OSu: This reagent is now more commonly used as it is more stable and generally leads to fewer side reactions, such as the formation of oligopeptides. total-synthesis.com The reaction with Fmoc-OSu is also carried out under basic conditions, and the reaction conditions are often easier to control compared to those with Fmoc-Cl.

| Reagent | Advantages | Disadvantages |

|---|---|---|

| Fmoc-Cl | Highly reactive | Sensitive to moisture, can lead to dipeptide formation |

| Fmoc-OSu | More stable, fewer side reactions | Slightly less reactive than Fmoc-Cl |

Role of Silylating Agents and Buffer Systems in Fmoc Derivatization

To improve the efficiency and yield of the Fmoc protection reaction, various optimization strategies have been developed.

Silylating Agents: One technique to avoid aqueous workups and potential side reactions is the use of silylating agents. ub.edu Agents like trimethylsilyl chloride (TMS-Cl) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MTSFA) are used to convert the amino acid into its O,N-bis(trimethylsilyl) derivative in an anhydrous solvent like methylene chloride. google.comwikipedia.org This silylated intermediate is then reacted with the Fmoc reagent (Fmoc-Cl or Fmoc-OSu). The silyl groups are subsequently removed during the workup. This method enhances the solubility of the amino acid in organic solvents and can lead to cleaner reactions.

Buffer Systems: The derivatization of amino acids with Fmoc reagents requires a buffered alkaline pH, typically between 8 and 11.4. oup.comnih.gov The choice of buffer is critical for optimizing the reaction. Borate buffer is commonly used and has been shown to be effective. nih.gov However, for applications involving mass spectrometry, carbonate buffer may be preferred as borate can interfere with the ionization process. nih.gov The pH and concentration of the buffer must be carefully controlled to ensure complete derivatization and to minimize the hydrolysis of the Fmoc reagent. For some amino acids, a higher pH (e.g., 11.4) can lead to more stable and consistent derivatives. nih.gov

Purification Strategies for Research-Grade Building Blocks

The synthesis of Fmoc-4-methoxy-L-homophenylalanine, like other Fmoc-protected amino acids, results in a crude product containing various impurities. These can include by-products from the Fmoc protection step, unreacted starting materials, and diastereomers. Achieving the high purity required for research-grade building blocks, particularly for solid-phase peptide synthesis (SPPS), necessitates robust purification strategies. The primary goal is to eliminate impurities that could interfere with peptide synthesis, leading to truncated or modified peptides. ajpamc.combachem.com

Common purification methods for Fmoc-amino acids include recrystallization and chromatographic techniques.

Recrystallization: This is a widely used and cost-effective method for purifying solid compounds. The choice of solvent is critical. For many Fmoc-amino acids, solvents like toluene are effective. ajpamc.comajpamc.com The process involves dissolving the crude Fmoc-amino acid in a suitable solvent at an elevated temperature and then allowing it to cool slowly. The desired compound crystallizes out of the solution, leaving impurities behind in the solvent. For instance, a general procedure involves dissolving the crude Fmoc-amino acid in a solvent such as toluene at around 50°C, stirring for a period, and then cooling to allow for crystallization before filtering and drying the purified product. ajpamc.comajpamc.com

Chromatographic Techniques: When recrystallization does not provide sufficient purity, or for the removal of closely related impurities, chromatographic methods are employed.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard and most powerful technique for the purification of peptides and their building blocks. bachem.com In the context of purifying this compound, RP-HPLC separates compounds based on their hydrophobicity. A C18-modified silica stationary phase is commonly used, and a mobile phase gradient, typically of acetonitrile and water with an additive like trifluoroacetic acid (TFA), is employed to elute the compounds. bachem.com More polar impurities elute first, followed by the target compound, with more hydrophobic impurities eluting later. bachem.com Fractions are collected and analyzed, and those containing the pure product are pooled and lyophilized.

Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. It can be a useful alternative or complementary step to RP-HPLC, particularly for removing impurities with different acidic or basic properties. nih.gov

The following table summarizes common purification strategies for research-grade Fmoc-amino acid building blocks.

| Purification Method | Principle of Separation | Typical Application | Key Advantages |

| Recrystallization | Differential solubility of the compound and impurities in a specific solvent. | Primary purification of the crude solid product. | Cost-effective, scalable. |

| Reversed-Phase HPLC (RP-HPLC) | Differential partitioning between a nonpolar stationary phase and a polar mobile phase (hydrophobicity). bachem.com | High-resolution purification to remove closely related impurities. bachem.com | High purity achievable, adaptable to various compounds. bachem.com |

| Ion-Exchange Chromatography (IEX) | Reversible binding of charged molecules to an oppositely charged stationary phase. nih.gov | Removal of impurities with different charge characteristics. | Orthogonal separation to RP-HPLC. |

Analytical Techniques for Purity Assessment in Research Batches

Ensuring the purity of research-grade this compound is critical for its successful application in peptide synthesis. A suite of analytical techniques is employed to assess chemical and stereochemical purity, and to identify and quantify potential impurities. For high-quality building blocks, HPLC purity is often specified at ≥ 99%, with enantiomeric purity at ≥ 99.8%. merckmillipore.comsigmaaldrich.com

High-Performance Liquid Chromatography (HPLC): This is the cornerstone of purity assessment for Fmoc-amino acids. merckmillipore.com

Enantiomeric Purity: Standard HPLC columns cannot separate enantiomers (D- and L-isomers). sigmaaldrich.com Therefore, chiral HPLC is essential for assessing the enantiomeric purity of this compound. tandfonline.com This technique uses a chiral stationary phase (CSP), such as those based on proteins (e.g., ovomucoid) or macrocyclic antibiotics, to resolve the D- and L-enantiomers. tandfonline.com This is critical because even small amounts of the D-isomer can significantly impact the quality and biological activity of the final peptide. sigmaaldrich.com It is possible to detect as little as 0.15% of the undesired enantiomer using this method. tandfonline.com

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are powerful tools for confirming the chemical structure of the Fmoc-protected amino acid. The spectra provide detailed information about the molecular framework, ensuring the correct product has been synthesized. While NMR is excellent for structural elucidation, it is generally not sensitive enough to detect trace impurities like acetic acid. merckmillipore.comsigmaaldrich.com

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound. It is highly sensitive and can also be used in conjunction with HPLC (LC-MS) to identify the molecular weights of impurities, aiding in their characterization. nih.gov

Other Analytical Methods:

Gas Chromatography (GC): A quantitative GC-based assay is often employed to determine the content of free amino acids, which can be present as an impurity. merckmillipore.comsigmaaldrich.com

Specific Impurity Assays: Specific quantitative methods may be developed to detect and measure problematic process-related impurities that can be difficult to detect by standard HPLC. For example, traces of acetic acid, which can act as a capping agent and terminate peptide chain growth, are invisible to HPLC and difficult to detect by NMR at low levels. merckmillipore.comsigmaaldrich.com Specialized assays are therefore required to ensure its content is minimal, often specified to be less than 0.02%. merckmillipore.comsigmaaldrich.com

The table below outlines the key analytical techniques for assessing the purity of research batches of Fmoc-amino acids.

| Analytical Technique | Purpose | Information Obtained | Typical Specification |

| Reversed-Phase HPLC (RP-HPLC) | Determine chemical purity. | Percentage purity, detection of synthesis-related impurities. merckmillipore.com | ≥ 99.0% merckmillipore.comsigmaaldrich.com |

| Chiral HPLC | Determine enantiomeric purity. | Percentage of L- and D-enantiomers. tandfonline.com | ≥ 99.8% L-isomer merckmillipore.comsigmaaldrich.com |

| Mass Spectrometry (MS) | Confirm molecular weight. | Molecular ion mass, identification of unknown impurities by mass. nih.gov | Matches theoretical mass. |

| NMR Spectroscopy (¹H, ¹³C) | Verify chemical structure. | Confirmation of the molecular structure. nih.gov | Spectrum consistent with the proposed structure. |

| Gas Chromatography (GC) | Quantify free amino acid content. | Percentage of the corresponding unprotected amino acid. merckmillipore.com | ≤ 0.2% merckmillipore.comsigmaaldrich.com |

| Specific Acetate Assay | Quantify residual acetic acid. | Percentage of acetic acid. merckmillipore.com | ≤ 0.02% merckmillipore.comsigmaaldrich.com |

Integration of Fmoc 4 Methoxy L Homophenylalanine in Peptide and Peptidomimetic Design

Solid-Phase Peptide Synthesis (SPPS) Applications

Fmoc-4-methoxy-L-homophenylalanine is a valuable building block in Fmoc-based SPPS, a dominant method for creating synthetic peptides. nbinno.comnih.govnih.gov This technique involves assembling a peptide chain sequentially while it is anchored to an insoluble resin support, which simplifies the removal of by-products after each step. lgcstandards.com The use of the Fmoc protecting group is a key feature of this strategy, as it can be selectively removed under mild basic conditions, a process that is compatible with a wide range of other protecting groups used for amino acid side chains. nbinno.comlgcstandards.com

Coupling Chemistries and Reagent Selection

The formation of peptide bonds during SPPS requires the activation of the carboxylic acid group of the incoming amino acid. A variety of coupling reagents are available to facilitate this reaction, each with its own characteristics regarding speed, efficiency, and potential for side reactions. Common choices include aminium/uronium and phosphonium (B103445) salt-based reagents.

Common Coupling Reagents for SPPS:

| Reagent | Type | Key Features |

| HATU | Aminium Salt | Fast-acting and highly efficient, often preferred for rapid coupling protocols. It generates highly reactive OAt esters. peptide.comsigmaaldrich.com |

| HBTU | Aminium Salt | A popular and efficient coupling reagent that forms OBt active esters with minimal racemization, especially when HOBt is added. peptide.combachem.com |

| DIC | Carbodiimide (B86325) | A common and cost-effective coupling reagent. It is often used in conjunction with an additive like HOBt to minimize racemization. peptide.compeptide.com |

| HOBt | Additive | Used with carbodiimides like DIC to suppress racemization by forming less reactive but more selective OBt esters. peptide.compeptide.com |

| DIPEA | Base | A non-nucleophilic base frequently used to activate coupling reagents and neutralize the protonated amine on the growing peptide chain. peptide.com |

The choice of coupling reagent can be critical, especially when incorporating sterically hindered or unusual amino acids like this compound. Reagents like HATU are known for their high reactivity, which can be beneficial for difficult couplings. peptide.comsigmaaldrich.com However, care must be taken as excessive amounts of some coupling reagents can lead to unwanted side reactions. peptide.com For instance, HBTU and HATU can react with the unprotected N-terminus of the peptide chain if used in excess. peptide.combachem.com

Optimization of Deprotection and Cleavage Conditions

The successful synthesis of a peptide using Fmoc chemistry relies on the careful optimization of two key steps: the removal of the temporary Fmoc protecting group (deprotection) and the final release of the completed peptide from the solid support (cleavage).

Cleavage: Once the peptide chain is fully assembled, it is cleaved from the resin support, and the permanent side-chain protecting groups are simultaneously removed. This is typically achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA). lgcstandards.comthermofisher.com The composition of the cleavage cocktail is crucial and is tailored to the specific amino acids present in the peptide. Scavengers are added to the TFA mixture to trap and neutralize the reactive cationic species generated during the removal of side-chain protecting groups, thus preventing unwanted side reactions with sensitive amino acid residues like tryptophan, methionine, or cysteine. thermofisher.com Common scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT). thermofisher.comresearchgate.net The duration of the cleavage reaction is also important; while a two-hour treatment is often sufficient, peptides containing acid-labile protecting groups may require longer exposure to the cleavage cocktail for complete deprotection. thermofisher.com

Strategies for Preventing Side Reactions during Incorporation

The incorporation of any amino acid into a growing peptide chain can be accompanied by side reactions that can compromise the purity and yield of the final product. Two of the most common issues are racemization and aspartimide formation.

Racemization: Racemization is the loss of stereochemical integrity at the alpha-carbon of the amino acid being coupled. This is a significant concern, especially for certain amino acids like histidine and cysteine. nih.govpeptide.com The choice of coupling reagent and the reaction conditions play a major role in minimizing racemization. The use of additives like HOBt with carbodiimide coupling reagents is a well-established strategy to suppress this side reaction. peptide.compeptide.com For particularly racemization-prone residues, specialized coupling reagents like DEPBT have been shown to be effective. bachem.com

Aspartimide Formation: Aspartimide formation is a notorious side reaction that can occur when a peptide sequence contains an aspartic acid residue. nih.gov It is initiated by the repeated exposure to the basic conditions of Fmoc deprotection, leading to a cyclized intermediate that can result in a mixture of by-products, some of which are difficult to separate from the desired peptide. nih.govsigmaaldrich.com Strategies to mitigate aspartimide formation include:

Modifying Deprotection Conditions: Adding an acidic additive like HOBt to the piperidine (B6355638) deprotection solution can significantly reduce aspartimide formation. biotage.com Using a weaker base, such as piperazine, for Fmoc removal has also been shown to suppress this side reaction. biotage.com

Alternative Protecting Groups: Employing bulky protecting groups for the aspartic acid side chain can sterically hinder the formation of the aspartimide ring. biotage.comresearchgate.net

Backbone Protection: Protecting the amide nitrogen of the amino acid preceding the aspartic acid with a group like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) can effectively prevent aspartimide formation. peptide.com

Solution-Phase Peptide Synthesis Approaches

While solid-phase synthesis is the most common method for peptide production, solution-phase synthesis remains a viable and sometimes advantageous alternative, particularly for the large-scale synthesis of shorter peptides or for specific research applications. In recent years, Fmoc-based chemistry has also been adapted for solution-phase synthesis, including its use in the construction of DNA-encoded chemical libraries. nih.gov The principles of protection, activation, coupling, and deprotection are similar to SPPS, but the purification of intermediates after each step is typically more complex, often requiring crystallization or chromatography. The use of this compound in solution-phase synthesis follows these general principles, with the choice of solvents and purification methods being key considerations.

Influence on Peptide Conformation and Secondary Structure

The incorporation of non-canonical amino acids like 4-methoxy-L-homophenylalanine can have a significant impact on the conformational properties and secondary structure of a peptide. The extended side chain of homophenylalanine introduces greater steric bulk compared to phenylalanine, which can influence how the peptide chain folds. nbinno.com The methoxy (B1213986) group on the phenyl ring can also participate in specific interactions, such as hydrogen bonding or dipole-dipole interactions, further influencing the peptide's three-dimensional structure.

Studies on peptides containing homophenylalanine and other non-canonical amino acids have shown that these modifications can affect the propensity of the peptide to adopt specific secondary structures like alpha-helices or beta-sheets. nih.gov For example, the conformational restrictions imposed by such residues can sometimes override other factors that typically dictate peptide self-assembly and structure. nih.gov The precise influence of 4-methoxy-L-homophenylalanine on a peptide's conformation is context-dependent and will be influenced by the surrounding amino acid sequence.

Design Principles for Peptidomimetics Incorporating Homophenylalanine Analogues

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation, better oral bioavailability, or more selective receptor binding. researchgate.netnih.gov The design of peptidomimetics often involves replacing parts of the peptide backbone or incorporating non-standard amino acids. nih.gov

The incorporation of homophenylalanine analogues like this compound is a key strategy in peptidomimetic design. nbinno.com The extended and modified side chain can be used to:

Probe Structure-Activity Relationships: By systematically replacing a natural amino acid with an analogue like 4-methoxy-L-homophenylalanine, researchers can gain insights into the specific interactions between a peptide and its biological target. researchgate.net

Introduce Conformational Constraints: The steric bulk of the homophenylalanine side chain can restrict the conformational flexibility of the peptide, locking it into a bioactive conformation. This can lead to increased potency and selectivity. researchgate.net

Structure-based design is a powerful approach in this field, where the three-dimensional structure of the target protein is used to guide the design of potent and selective peptidomimetic inhibitors. nih.gov By understanding the binding pocket of a target, chemists can design molecules with complementary shapes and chemical features, and the unique properties of homophenylalanine analogues make them valuable tools in this endeavor.

Mimicry of Natural Peptides and Pharmacophores

The design of effective peptidomimetics often begins with emulating the structure and function of natural peptides and their critical interaction motifs, known as pharmacophores. This compound is a valuable tool in this endeavor due to its structural resemblance to natural amino acids, coupled with unique modifications that can replicate or enhance biological activity.

The core structure of homophenylalanine, with its extended carbon backbone compared to phenylalanine, allows it to mimic different peptide secondary structures or to span a larger distance within a binding pocket. This extension can be crucial for replicating the spatial orientation of side chains in a natural peptide loop or helical segment. The presence of the 4-methoxy group on the phenyl ring is of particular importance. This group can act as a bioisostere for the hydroxyl group of tyrosine, a common residue in pharmacophores involved in hydrogen bonding and key receptor interactions. The methoxy group, while electronically similar, offers a metabolically more stable alternative to the often-reactive hydroxyl group.

Furthermore, the aromatic ring of 4-methoxy-L-homophenylalanine can participate in π-π stacking and hydrophobic interactions, which are fundamental to many protein-ligand binding events. By incorporating this amino acid, medicinal chemists can design peptidomimetics that present a specific pharmacophoric arrangement to a biological target, aiming for high affinity and selectivity. researchgate.net The goal is to create molecules that effectively "mimic" the binding mode of a natural peptide ligand, thereby eliciting a desired physiological response. researchgate.net

Conformational Constraints and Scaffolds

A significant challenge in peptide-based drug development is the inherent flexibility of linear peptides, which can lead to poor binding affinity and susceptibility to enzymatic degradation. nih.gov Introducing conformational constraints is a widely adopted strategy to overcome these limitations, and this compound can play a pivotal role in this context. nih.gov

The introduction of the bulky and structurally distinct 4-methoxy-L-homophenylalanine residue into a peptide sequence can impose significant steric hindrance, restricting the rotational freedom of the peptide backbone. This can induce the formation of specific and stable secondary structures, such as β-turns or helical motifs, which may be essential for biological activity. By pre-organizing the peptide into a bioactive conformation, the entropic penalty of binding to its target is reduced, often leading to enhanced affinity.

Beyond simply restricting conformation, 4-methoxy-L-homophenylalanine can serve as a scaffold. In this role, the amino acid provides a rigid framework upon which other pharmacophoric elements can be strategically positioned. This is a key concept in the design of peptidomimetics, where the goal is to move away from the traditional peptide backbone while retaining the precise spatial arrangement of key interaction groups. nih.gov The defined structure of this unnatural amino acid allows for its use in creating more complex, and often cyclic, peptidomimetic architectures with predictable three-dimensional shapes.

Enhancement of Molecular Properties in Peptidomimetic Design

The ultimate goal of incorporating unnatural amino acids like this compound is to create peptidomimetics with superior drug-like properties compared to their natural counterparts. This includes improvements in metabolic stability, binding potency, and target selectivity. nih.gov

Improved Stability: Peptides are often rapidly degraded by proteases in the body, limiting their therapeutic utility. The presence of the homophenylalanine structure, which is not a natural substrate for many common proteases, can significantly enhance the metabolic stability of a peptidomimetic. nih.gov This increased resistance to enzymatic cleavage leads to a longer in vivo half-life and improved bioavailability.

Enhanced Potency: The structural features of 4-methoxy-L-homophenylalanine can lead to a direct increase in binding potency. As discussed, the methoxy group can form favorable interactions within a receptor's binding site. Research into peptidomimetic inhibitors has shown that modifications to the aromatic ring of phenylalanine analogues can lead to significant improvements in inhibitory potency. For example, the introduction of chloro-substituents on a similar scaffold resulted in a 3-fold increase in potency in one study. nih.gov This highlights the potential for the 4-methoxy group to positively influence binding affinity.

Tuned Selectivity: The unique side chain of 4-methoxy-L-homophenylalanine can also be exploited to achieve greater selectivity for a specific biological target over closely related ones. By designing peptidomimetics that present a complementary surface to the target receptor, including the specific steric and electronic contributions of the methoxy group, it is possible to minimize off-target effects. The development of highly selective peptidomimetic inhibitors often relies on such nuanced structural modifications. mdpi.com

Interactive Table of Compound Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 205182-52-1 | C26H25NO5 | 431.48 |

| Fmoc-L-homophenylalanine | 132684-59-4 | C25H23NO4 | 401.45 |

| Fmoc-4-chloro-L-β-homophenylalanine | Not Available | Not Available | Not Available |

| Fmoc-4-bromo-L-phenylalanine | 198561-04-5 | C24H20BrNO4 | 466.33 |

Applications in Biochemical and Supramolecular Research

Development of Biochemical Probes and Tools

In the field of chemical biology, amino acid derivatives are indispensable for creating probes to study complex biological processes. The modification of the L-homophenylalanine scaffold allows for the introduction of functionalities that can report on or influence biochemical systems.

Photoaffinity labeling (PAL) is a powerful technique used to identify and map interactions between small molecules and their protein targets within a native biological environment. nih.gov This method involves incorporating a photoreactive group into a molecule of interest, which, upon irradiation with UV light, generates a highly reactive intermediate that forms a covalent bond with interacting biomolecules. nih.gov

While direct examples featuring Fmoc-4-methoxy-L-homophenylalanine are specific to proprietary research, the principle is well-established using closely related Fmoc-amino acid derivatives. A prominent example is Fmoc-L-Photo-Phe-OH , a diazirine-containing, Fmoc-protected phenylalanine derivative. sigmaaldrich.comiris-biotech.de The diazirine group is a compact and efficient photo-crosslinker. nih.gov When exposed to UV light (typically around 350-360 nm), it irreversibly loses nitrogen gas to form a highly reactive carbene. nih.goviris-biotech.de This carbene can then non-specifically insert into neighboring chemical bonds, effectively "trapping" and covalently labeling transient or non-covalent protein interactions. nih.govsigmaaldrich.com

The incorporation of such a photoreactive amino acid into a peptide sequence is achieved through standard Fmoc-based solid-phase peptide synthesis (SPPS). nbinno.com The Fmoc protecting group allows for the sequential addition of amino acids to build a specific peptide probe. chemimpex.com By analogy, modifying the phenyl ring of this compound to include a diazirine group would create a valuable tool for identifying the binding partners of peptides containing this specific modified amino acid.

Table 1: Common Photoreactive Groups Used in Photoaffinity Labeling

| Photoreactive Group | Activating Wavelength | Reactive Intermediate | Key Features |

|---|---|---|---|

| Aryl Azide | 254-300 nm | Nitrene | Historically significant; can undergo intramolecular rearrangement. |

| Benzophenone | 350-360 nm | Triplet Diradical | Can be repeatedly excited; requires longer irradiation times. nih.gov |

| Diazirine | ~360 nm | Carbene | Small size; highly reactive and efficient; short irradiation time minimizes protein damage. nih.govsigmaaldrich.comiris-biotech.denih.gov |

Isosteric replacement is a key strategy in medicinal chemistry and chemical biology where an atom or group of atoms is replaced by another with similar size, shape, and electronic properties to modulate biological activity. A significant challenge in studying cellular signaling is mimicking post-translationally modified amino acids, such as phosphotyrosine (pTyr). nih.gov The phosphate (B84403) group of pTyr is dianionic at physiological pH and plays a crucial role in protein-protein interactions, but it is susceptible to hydrolysis by phosphatases. nih.gov

Developing non-hydrolyzable pTyr mimics is therefore of great interest. nih.gov While glutamate (B1630785) or aspartate can sometimes substitute for phosphoserine, creating a mimic for the aromatic pTyr is more challenging. nih.gov Researchers have successfully used non-natural amino acids like 4-phosphomethyl-L-phenylalanine (Pmp) and 4-(carboxymethyl)-L-phenylalanine (CMF) as effective, non-hydrolyzable pTyr surrogates that can be genetically encoded. nih.gov These mimics replicate the negative charge and structural presentation of the phosphate group, enabling stable protein-protein interactions for structural and functional studies. nih.gov

In this context, this compound serves not as a direct pTyr mimic but as a structural modulator. The methoxy (B1213986) group at the 4-position of the phenyl ring alters the electronics and steric profile compared to standard phenylalanine. The homophenylalanine structure, with its additional methylene (B1212753) group in the backbone, provides increased conformational flexibility. These modifications can be used to probe the stringency of binding pockets and the importance of side-chain and backbone positioning in protein-ligand interactions.

Role in Self-Assembly and Supramolecular Chemistry

Fmoc-protected amino acids are renowned for their capacity to self-assemble into well-defined supramolecular structures. nih.gov This behavior is driven by a combination of non-covalent interactions, making them excellent building blocks for advanced biomaterials. bohrium.com

The self-assembly of Fmoc-amino acids, particularly those with aromatic side chains like phenylalanine derivatives, leads to the formation of various nanostructures, most notably amyloid-like fibrils. bohrium.comnih.gov The process is hierarchical: individual molecules associate to form initial aggregates or protofibrils, which then elongate and intertwine. nih.govresearchgate.net

For the well-studied Fmoc-diphenylalanine (Fmoc-FF) , this self-assembly process results in the formation of fibrils that can entangle to create a sample-spanning network. bohrium.comnih.govacs.org The resulting structures are often characterized by extensive β-sheet arrangements, similar to those found in amyloid fibrils. acs.org The morphology of these nanostructures can be tuned by modifying the amino acid sequence or the environmental conditions, such as pH or solvent. acs.orgrsc.org The introduction of a methoxy group and a homophenylalanine backbone in this compound would be expected to influence the kinetics and thermodynamics of fibril formation, potentially leading to novel nanostructure morphologies.

When the concentration of self-assembled fibrils surpasses a critical point, they can immobilize the solvent (typically water), leading to the formation of a hydrogel. bohrium.comnih.gov These peptide-based hydrogels are soft, hydrated materials with significant potential in biomedical applications, including 3D cell culture, tissue engineering, and drug delivery. nih.govnih.gov

The properties of the hydrogel, such as its stiffness and stability, are directly related to the underlying fibrillar network. nih.gov The self-assembly process is often triggered by a change in environment, such as a shift in pH or a solvent switch. nih.gov Fmoc-amino acids and short peptides are considered excellent low-molecular-weight gelators because the Fmoc group provides the necessary balance of hydrophobic and hydrophilic character to drive assembly in aqueous solutions. nih.gov The ability of this compound to act as a hydrogelator would depend on the precise balance of intermolecular forces it can establish, offering a platform for creating biomaterials with tailored properties.

The self-assembly of Fmoc-amino acids is governed by a sophisticated interplay of non-covalent forces.

π-π Stacking : The aromatic character of the compound is a primary driver of assembly. This involves the stacking of the electron-rich fluorenyl rings of the Fmoc groups and, in this case, the methoxy-substituted phenyl rings of the homophenylalanine side chains. acs.orgnih.gov These interactions are crucial for the lateral association of the molecules into tapes and ribbons, which form the basis of the fibrils. acs.orgnih.gov

Hydrogen Bonding : Classical hydrogen bonds form between the N-H (donor) and C=O (acceptor) groups of the peptide backbone. nih.gov This interaction promotes the formation of the characteristic β-sheet structure, providing directional stability and order to the growing fibrils. acs.orgacs.orgnih.gov

Table 2: Driving Forces in Fmoc-Amino Acid Self-Assembly

| Interaction Type | Participating Groups | Role in Assembly |

|---|---|---|

| π-π Stacking | Fluorenyl groups, Phenyl side chains | Initiates aggregation and stabilizes the lateral association of molecules. acs.orgnih.gov |

| Hydrogen Bonding | Amide backbone (N-H and C=O) | Directs the formation of ordered β-sheet structures, providing rigidity and directionality to fibrils. nih.govacs.org |

| Hydrophobic Interactions | Aromatic and aliphatic moieties | Drives aggregation in aqueous environments to minimize contact with water. nih.gov |

Lack of Specific Research Data on this compound Impedes Detailed Analysis

Despite a comprehensive search of scientific literature and databases, detailed research findings, including specific structure-activity relationship (SAR) studies and investigations into peptide stability and proteolytic resistance for the chemical compound this compound, are not publicly available. Consequently, the development of an in-depth scientific article strictly adhering to the requested outline is not feasible at this time.

The inquiry sought to elaborate on the applications of this compound in biochemical and supramolecular research, with a specific focus on its role in SAR studies of modified peptides and its impact on peptide stability and resistance to enzymatic degradation. However, the scientific literature does not appear to contain studies that have systematically incorporated this specific non-natural amino acid into peptide sequences to evaluate these properties.

General principles of peptide chemistry suggest that the incorporation of non-natural amino acids like homophenylalanine, which extends the amino acid side chain by a methylene group, can influence peptide conformation and receptor binding, which are key aspects of SAR studies. nbinno.com The additional methylene group in the side chain of homophenylalanine can alter the conformational flexibility of the peptide backbone, potentially leading to changes in biological activity. nbinno.com

Similarly, modifications to amino acid side chains are a known strategy to enhance peptide stability and proteolytic resistance. The introduction of unnatural amino acids can hinder the recognition and cleavage of peptide bonds by proteases. nih.gov Strategies such as replacing L-amino acids with their D-enantiomers or incorporating non-proteinogenic amino acids are effective at increasing a peptide's half-life. nih.gov However, without specific experimental data for peptides containing 4-methoxy-L-homophenylalanine, any discussion on its precise effects on stability and proteolytic resistance would be purely speculative.

The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is a standard component in solid-phase peptide synthesis (SPPS), facilitating the assembly of peptide chains. nbinno.com Its role is well-understood in the context of peptide synthesis in general. nbinno.com

Advanced Derivatization and Functionalization Strategies

Side-Chain Modifications beyond the Methoxy (B1213986) Group

While the methoxy group provides a foundational level of functionality, the true potential of Fmoc-4-methoxy-L-homophenylalanine as a scaffold lies in the further modification of its aromatic ring. The electron-donating nature of the methoxy group activates the ring, facilitating electrophilic aromatic substitution and providing a handle for more advanced cross-coupling reactions.

The introduction of a halogen atom onto the phenyl ring of a phenylalanine analog is a key step for subsequent diversification. Halogenated derivatives, such as iodo- and bromo-phenylalanines, serve as versatile precursors for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. peptide.comnih.gov The presence of bromine or iodine on the phenyl ring transforms the amino acid into a building block suitable for powerful synthetic methods. chemimpex.comchemimpex.com

For this compound, electrophilic halogenation would be directed to the positions ortho to the activating methoxy group (positions 3 and 5). Alternatively, a pre-halogenated starting material can be used to synthesize the desired homophenylalanine derivative. These halogenated building blocks are stable and compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. chemimpex.comsigmaaldrich.com

| Compound Name | Halogen | Key Application |

|---|---|---|

| Fmoc-4-bromo-L-phenylalanine | Bromine | Serves as a precursor for cross-coupling reactions and bioconjugation. nih.govchemimpex.com |

| Fmoc-4-iodo-L-phenylalanine | Iodine | Utilized in Suzuki and Heck coupling to create a wide variety of substituted phenylalanines. peptide.com Also used for X-ray phasing in structural biology. researchgate.net |

| Fmoc-4-fluoro-L-phenylalanine | Fluorine | Used to introduce a 19F NMR probe for studying protein conformation and dynamics with minimal steric impact. sigmaaldrich.comresearcher.life |

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying halogenated amino acids. The Suzuki-Miyaura and Heck reactions, in particular, offer efficient methods for creating new carbon-carbon bonds under relatively mild conditions, making them suitable for complex molecules like peptides. libretexts.orgorganic-chemistry.org

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgmdpi.com This reaction can be used to append alkenyl chains to the halogenated homophenylalanine side chain, which can then be further modified (e.g., through hydrogenation or oxidation). Studies on related molecules like 4-iodoanisole (B42571) demonstrate the feasibility of Heck reactions on such scaffolds. beilstein-journals.orgbeilstein-journals.org

| Reaction | Key Features | Example Application for Phenylalanine Analogs |

|---|---|---|

| Suzuki-Miyaura Coupling | Couples an organoboron reagent with an organic halide (e.g., Ar-I, Ar-Br). High functional group tolerance. Nontoxic boron reagents. libretexts.org | Reaction of Fmoc-Phe(4-I)-OH with various boronic acids to create biaryl or heteroaryl side chains for peptide modification. peptide.comnih.gov |

| Heck Reaction | Couples an alkene with an organic halide (e.g., Ar-I, Ar-Br). Forms a new C-C bond at the vinylic position of the alkene. organic-chemistry.orgmdpi.com | Reaction of Fmoc-Phe(4-I)-OH with alkenes to introduce styrenyl-type or other unsaturated moieties. peptide.com |

Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. Introducing specific functional groups, or "chemical handles," into peptides allows them to be selectively tagged or modified in a biological environment. Azine-containing moieties, such as pyridines and tetrazines, are particularly valuable for this purpose.

The incorporation of a pyridyl group (an azine) into a phenylalanine analog can create novel metal coordination sites within a peptide or protein. researchgate.net More advanced azines, like tetrazines, are widely used in bio-orthogonal chemistry. nih.gov A tetrazine group can be installed on the homophenylalanine side chain, likely via coupling to a halogenated precursor. This tetrazine-functionalized amino acid can then undergo a highly specific and rapid inverse-electron-demand Diels-Alder (IEDDA) reaction with a strained alkene or alkyne (e.g., trans-cyclooctene), enabling the fluorescent labeling and visualization of peptides in live cells. nih.gov

Orthogonal Protecting Group Strategies in Complex Syntheses

The synthesis of complex or modified peptides requires a sophisticated protection scheme where different protecting groups can be removed selectively without affecting others—a concept known as orthogonality. nih.gov The Fmoc group, which protects the α-amino group of the homophenylalanine, is the cornerstone of one of the most common strategies. It is base-labile, typically removed with piperidine (B6355638). nbinno.comacs.org This allows for the use of a wide range of orthogonal side-chain protecting groups that are stable to this basic condition but can be removed by other means. sigmaaldrich.com

For instance, in a peptide containing this compound, another residue like lysine (B10760008) could be protected with an acid-labile group such as tert-butyloxycarbonyl (Boc). The Boc group is stable to piperidine but can be selectively removed with mild acid (e.g., trifluoroacetic acid, TFA), allowing for modification of the lysine side chain while the rest of the peptide remains protected. sigmaaldrich.com Other groups, such as the allyloxycarbonyl (Alloc) group, are removed by palladium catalysis, providing another layer of orthogonality. sigmaaldrich.comiris-biotech.de This strategic use of orthogonal protection is essential for creating branched peptides, cyclic peptides, and peptides with multiple site-specific modifications. sigmaaldrich.comnih.gov

| Protecting Group | Abbreviation | Cleavage Condition | Stable To |

|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Mild acid (e.g., TFA) | Piperidine, Pd(0), Hydrazine |

| Trityl | Trt | Very mild acid (e.g., 1% TFA in DCM) | Piperidine, Pd(0), Hydrazine |

| Allyloxycarbonyl | Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | TFA, Piperidine, Hydrazine |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF | TFA, Piperidine, Pd(0) |

| 4-Methyltrityl | Mtt | 1% TFA in DCM | Piperidine, Pd(0), Hydrazine |

High-Throughput Derivatization and Library Synthesis

The synthetic strategies described above, particularly halogenation followed by Suzuki-Miyaura cross-coupling, are highly amenable to high-throughput and combinatorial chemistry approaches. By using a halogenated this compound precursor, it is possible to rapidly generate large libraries of derivatives for screening and drug discovery. nih.gov

In a typical library synthesis, the halogenated homophenylalanine building block can be reacted in parallel (e.g., in a 96-well plate format) with a diverse collection of boronic acids. nih.gov This parallel synthesis approach allows for the creation of hundreds or thousands of unique side-chain analogs with minimal effort compared to synthesizing each compound individually. Such focused libraries are invaluable for structure-activity relationship (SAR) studies, where the goal is to systematically explore how different side-chain functionalities affect the biological activity of a peptide. iris-biotech.denih.gov One-pot synthesis protocols have also been developed to generate small libraries of phenylalanine analogs efficiently, further accelerating the discovery of novel compounds. researcher.lifeacs.org

Characterization and Spectroscopic Analysis of Fmoc 4 Methoxy L Homophenylalanine Containing Constructs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure determination of molecules in solution. For constructs containing Fmoc-4-methoxy-L-homophenylalanine, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to confirm the covalent structure and stereochemistry.

¹H NMR spectra provide information on the number and chemical environment of protons in the molecule. Key signals for this compound include those from the aromatic protons of the fluorenyl group, the methoxy (B1213986) group protons, the aromatic protons of the 4-methoxyphenyl (B3050149) ring, and the protons of the amino acid backbone. researchgate.net The chemical shifts (δ) of these protons are sensitive to their local electronic environment, and integration of the signals confirms the relative number of protons of each type.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal, allowing for the verification of the total number of carbon atoms and the presence of key functional groups such as carbonyls and aromatic rings.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for assembling the complete molecular structure. core.ac.uk

COSY and TOCSY spectra reveal proton-proton coupling networks, allowing for the assignment of protons within individual spin systems, such as those of the amino acid side chain and the fluorenyl group. core.ac.uk

HSQC spectra correlate directly bonded proton and carbon atoms, facilitating the assignment of the carbon skeleton.

Rotational-frame Overhauser Effect Spectroscopy (ROESY) can be used to establish the stereochemistry of chiral centers by detecting through-space proximity of protons. core.ac.uk

Table 1: Representative ¹H NMR Chemical Shifts for this compound

| Proton(s) | Typical Chemical Shift (δ, ppm) in CDCl₃ * |

| Aromatic (Fmoc group) | 7.20 - 7.80 |

| Aromatic (4-methoxyphenyl) | 6.80 - 7.20 |

| CH (α-proton) | 4.30 - 4.60 |

| CH₂ (β-protons) | 2.90 - 3.20 |

| CH₂ (γ-protons) | 1.90 - 2.20 |

| OCH₃ (methoxy) | ~3.80 |

| CH (Fmoc group) | ~4.20 |

| CH₂ (Fmoc group) | ~4.40 |

*Actual chemical shifts can vary depending on the solvent and the specific peptide sequence.

Mass Spectrometry (MS) for Molecular Mass and Sequence Verification

Mass spectrometry is an indispensable tool for determining the molecular weight of a synthesized peptide and for verifying its amino acid sequence. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization techniques used for peptide analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental composition of the molecule. For this compound, the expected monoisotopic mass can be calculated and compared to the experimentally determined value, typically with an accuracy of a few parts per million (ppm).

Tandem mass spectrometry (MS/MS) is used to sequence the peptide. In this technique, the parent ion corresponding to the full-length peptide is isolated and then fragmented. The resulting fragment ions are then analyzed to determine the amino acid sequence. The fragmentation pattern can also provide information about the location of modifications, such as the 4-methoxy-L-homophenylalanine residue. A new method has been developed for the determination of amino acids by combining derivatization with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) and subsequent detection by LC-ESI-MS/MS. nih.gov

Table 2: Expected and Observed Mass-to-Charge Ratios for a Hypothetical Peptide Containing this compound

| Peptide Sequence | Calculated Monoisotopic Mass (Da) | Observed [M+H]⁺ (m/z) | Mass Accuracy (ppm) |

| Fmoc-Gly-(4-methoxy-L-hPhe)-Ala-OH | 637.2788 | 637.2795 | 1.1 |

Chromatographic Methods (HPLC, LC-MS) for Purity and Identity Confirmation

High-performance liquid chromatography (HPLC) is the primary technique used to assess the purity of synthetic peptides. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis, where the separation is based on the hydrophobicity of the molecules. lcms.cz

A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA) is used to elute the peptides from a C18 column. lcms.cz The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A purity of >95% or even >98% is often required for research applications. kilobio.com

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. nih.govacs.org This allows for the simultaneous confirmation of the purity and identity of the target peptide in a single analysis. As the peptide elutes from the HPLC column, it is directly introduced into the mass spectrometer, which provides a mass spectrum for each chromatographic peak. This is particularly useful for identifying and characterizing any impurities present in the sample.

Table 3: Typical RP-HPLC Conditions for Purity Analysis of a Peptide Containing this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 95% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 280 nm |

X-ray Crystallography for Solid-State Structural Analysis of Related Systems

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules in the solid state at atomic resolution. nih.gov While obtaining single crystals of peptides suitable for X-ray diffraction can be challenging, the resulting structural information is invaluable for understanding the precise conformation and intermolecular interactions of the peptide.

Circular Dichroism (CD) Spectroscopy for Conformational Studies of Modified Peptides

Circular dichroism (CD) spectroscopy is a widely used technique for studying the secondary structure of peptides and proteins in solution. nih.gov The technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.

The aromatic side chains of the Fmoc group and the 4-methoxyphenyl group can also contribute to the CD spectrum in the near-UV region (250-350 nm). nih.gov Changes in the near-UV CD spectrum can provide information about the local environment and interactions of these aromatic chromophores. researchgate.net

Table 4: Characteristic CD Spectral Features for Common Peptide Secondary Structures

| Secondary Structure | Wavelength of Positive Maximum (nm) | Wavelength of Negative Minima (nm) |

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195 | ~218 |

| Random Coil | ~215 | ~195 |

By comparing the CD spectrum of a peptide containing 4-methoxy-L-homophenylalanine to that of a control peptide without this modification, researchers can gain insights into how this non-standard amino acid influences the peptide's conformational preferences.

Future Research Directions and Translational Perspectives

Exploration of Novel Chemo- and Biocatalytic Synthetic Routes

The efficient and stereoselective synthesis of Fmoc-4-methoxy-L-homophenylalanine is paramount for its broader application. While standard methods for amino acid protection and peptide coupling are established, future research is trending towards more sustainable and efficient catalytic routes.

Biocatalysis: The synthesis of the core amino acid, L-homophenylalanine, has been a target for green chemistry approaches. Biocatalytic methods are particularly attractive for their high enantioselectivity and environmentally benign reaction conditions. nih.govresearchgate.net A promising future direction is the development of an enzymatic-chemical cascade route. For instance, a retrosynthetic analysis points to the potential of using simple, inexpensive starting materials like benzaldehyde (B42025) and pyruvate. nih.gov In one such designed cascade, enzymes are screened and assembled in a microbial host like E. coli to produce L-homophenylalanine (L-HPA) with high conversion rates and excellent enantiomeric excess (>99% ee). nih.gov Future work could focus on engineering enzymes to directly accept 4-methoxybenzaldehyde (B44291) as a substrate, potentially leading to a one-pot biocatalytic synthesis of 4-methoxy-L-homophenylalanine.

Chemo-catalysis: For the synthesis of specifically modified Fmoc-amino acids, organometallic chemistry offers powerful tools. One novel strategy involves the use of organozinc reagents derived from N-Fmoc protected 3-iodoalanine. rsc.org This reagent can be coupled with various electrophiles under palladium catalysis to generate a range of substituted phenylalanines. rsc.org Applying this methodology to couple with a 4-methoxybenzyl derivative could provide a direct and modular route to the desired homophenylalanine analogue. This approach is particularly valuable for creating a library of derivatives for structure-activity relationship studies.

| Synthetic Strategy | Description | Key Advantages | Relevant Precursor/Analogue |

| Biocatalytic Cascade | Uses engineered enzymes in a microbial host to convert simple starting materials into the desired amino acid core. nih.gov | High enantioselectivity (>99% ee), sustainable (uses green chemistry principles), cost-effective starting materials. nih.govresearchgate.netnih.gov | L-Homophenylalanine nih.gov |

| Organozinc Chemistry | Employs a palladium-catalyzed coupling of an N-Fmoc-3-iodoalanine-derived organozinc reagent with electrophiles. rsc.org | Modular, allows for the direct synthesis of diverse Fmoc-protected amino acids, applicable to polymethoxylated derivatives. rsc.org | Polymethoxylated Phenylalanines rsc.org |

Advanced Applications in Targeted Chemical Biology Probes

The development of chemical probes is essential for dissecting complex biological processes and for target validation in drug discovery. While this compound itself has not been extensively characterized as a probe, its structural components suggest significant potential. The Fmoc group provides hydrophobicity and fluorescence properties, while the 4-methoxy-L-homophenylalanine moiety can be used to modulate peptide conformation and stability.

Future research could focus on incorporating this amino acid into bioactive peptides to create targeted probes. The methoxy (B1213986) group can serve as a subtle modification to fine-tune binding interactions or as a stable metabolic label for tracking the peptide's fate in biological systems. Furthermore, the homophenylalanine structure, with its extended side chain, can alter the presentation of pharmacophoric elements, potentially leading to enhanced selectivity or novel binding modes.

A pertinent example from a related compound, Fmoc-4-iodo-L-β-homophenylalanine, highlights this potential. The iodine atom in this analogue allows for selective labeling and conjugation, facilitating the development of targeted therapies and diagnostic agents. chemimpex.com This suggests that the Fmoc-homophenylalanine scaffold is a viable platform for creating functional probes. Derivatives of this compound could be designed for applications in:

Fluorescence-based assays: Leveraging the intrinsic fluorescence of the Fmoc group to monitor peptide-protein interactions.

Peptide-based drug design: Using the unique steric and electronic properties of the amino acid to design peptidomimetics with improved pharmacological profiles.

Bioconjugation: Modifying the phenyl ring with other functionalities to attach imaging agents or therapeutic payloads.

Integration into Next-Generation Biomaterial Platforms

Fmoc-protected amino acids are renowned for their ability to self-assemble into nanostructured hydrogels, which are highly valuable as scaffolds for tissue engineering, drug delivery, and 3D cell culture. researchgate.netrsc.orgmanchester.ac.uk The self-assembly is driven by a combination of π-π stacking of the aromatic Fmoc groups and hydrogen bonding of the amino acid components. mdpi.com

A key future direction lies in the integration of this compound into these biomaterial platforms. Research has already demonstrated that altering the amino acid side chain significantly impacts hydrogel properties. A study that synthesized and tested the gelation capabilities of Fmoc-derivatives of unnatural amino acids, including Fmoc-homophenylalanine, found that they successfully formed hydrogels. nih.gov This confirms that the homophenylalanine backbone is compatible with self-assembly into functional biomaterials.

The introduction of the 4-methoxy group is expected to further modulate these properties. The methoxy group can influence the hydrophobicity and electronic interactions of the side chain, which in turn can affect:

Gelation kinetics and efficacy: The speed and efficiency of hydrogel formation. nih.gov

Mechanical properties: The stiffness and viscoelasticity of the resulting hydrogel, which are critical for cell culture applications. rsc.org

Morphology: The structure of the self-assembled nanofibers, which influences the porosity and diffusive properties of the scaffold.

By systematically studying the self-assembly of this compound, researchers can develop a new class of hydrogels with tailored properties for specific biomedical applications.

| Feature | Influence on Biomaterial Properties | Supporting Evidence/Concept |

| Fmoc Group | Drives self-assembly via π-π stacking and hydrophobic interactions, provides intrinsic fluorescence for tracking. researchgate.netmdpi.comresearchgate.net | The Fmoc group is a well-established gelator in low molecular weight hydrogels. rsc.orgnih.gov |

| Homophenylalanine Backbone | Provides an extended, flexible side chain compared to phenylalanine, influencing packing and fibril morphology. | Fmoc-homophenylalanine has been shown to form hydrogels, confirming its utility as a building block. nih.gov |

| 4-Methoxy Substitution | Modulates hydrophobicity and electronic π-π interactions of the side chain, potentially altering gel stiffness and stability. | Side-chain modifications are a known strategy to tune the properties of Fmoc-amino acid hydrogels. nih.gov |

Computational Modeling and In Silico Design of Derivatives

Computational modeling provides a powerful tool to predict and understand the behavior of molecules at the atomic level, accelerating the design of new materials and probes. For this compound, in silico approaches represent a significant future research direction.

Molecular dynamics (MD) simulations can be employed to model the self-assembly process of this compound in aqueous environments. Such simulations can provide insights into the key intermolecular interactions—including hydrogen bonding and π-π stacking between both Fmoc groups and the methoxy-phenyl rings—that drive the formation of nanofibers. mdpi.com By understanding these interactions, researchers can predict how further modifications to the molecule might affect its self-assembly propensity and the stability of the resulting structures.

Furthermore, computational studies can compare the self-assembly of this amino acid with its parent compounds (Fmoc-phenylalanine, Fmoc-homophenylalanine) and other derivatives. For example, comparing amino acids with their corresponding peptoid analogs, where the side chain is shifted to the nitrogen atom, has revealed the critical role of hydrogen bonding geometry in directing fibril formation. nih.govacs.org Similar comparative studies could be performed in silico for this compound and its isomers or derivatives to establish design principles for creating novel self-assembling architectures. This predictive capability can guide synthetic efforts, saving time and resources by prioritizing derivatives with the most promising properties for applications in chemical biology and materials science.

Q & A

Basic Research Questions

Q. What are the optimal conditions for incorporating Fmoc-4-methoxy-L-homophenylalanine into solid-phase peptide synthesis (SPPS)?

- Methodological Answer : Use standard SPPS protocols with activation via HBTU/HOBt in DMF and deprotection with 20% piperidine. Maintain pH >7 to avoid premature Fmoc cleavage while preventing excessive alkalinity, which can degrade the Fmoc group. Coupling times should be extended (30–60 minutes) to ensure complete reaction, especially for sterically hindered residues .

Q. How does the methoxy group in this compound influence its solubility and coupling efficiency?

- Methodological Answer : The methoxy substituent enhances solubility in polar aprotic solvents (e.g., DMF or NMP) by reducing hydrophobic aggregation, leading to improved coupling efficiency. This is critical for preventing incomplete activation during peptide elongation. Solubility can be further optimized by adjusting solvent ratios (e.g., DMF:DCM 8:2) .

Q. What purification techniques are recommended for peptides containing this compound?

- Methodological Answer : Reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) is optimal. The methoxy group increases peptide hydrophobicity, requiring higher acetonitrile concentrations (e.g., 50–70%) for elution. Analytical LC-MS should confirm purity and mass accuracy .

Advanced Research Questions

Q. What strategies mitigate steric hindrance when using bulky Fmoc-protected amino acids like this compound in peptide chain elongation?

- Methodological Answer :

- Coupling Agents : Replace HBTU with HATU or PyAOP for superior activation of sterically hindered residues.

- Temperature : Conduct couplings at 40–50°C to enhance reaction kinetics.

- Double Coupling : Perform sequential couplings (2×20 minutes) with fresh reagents to ensure completeness.

- Microwave Assistance : Microwave irradiation (25 W, 50°C) reduces reaction time by 50% .

Q. How can researchers validate the successful incorporation of this compound in synthetic peptides?

- Methodological Answer :

- LC-MS/MS : Confirm molecular weight and sequence via tandem mass spectrometry.

- Amino Acid Analysis (AAA) : Hydrolyze the peptide (6M HCl, 110°C, 24h) and quantify homophenylalanine derivatives via HPLC.

- Side-Chain Stability Testing : Monitor methoxy group integrity under acidic (TFA) and basic (piperidine) conditions using NMR or FTIR .

Q. How do modifications like methoxy substitution on the homophenylalanine side chain affect peptide-protein interactions in drug design?

- Methodological Answer :

- Hydrophobic Interactions : The methoxy group enhances binding to hydrophobic pockets (e.g., enzyme active sites).

- Hydrogen Bonding : The oxygen atom can act as a hydrogen bond acceptor, improving target affinity.

- Metabolic Stability : Methoxy groups reduce oxidative degradation in vivo, increasing peptide half-life. Computational docking studies (e.g., AutoDock Vina) should validate these interactions .

Q. What are the challenges in synthesizing homophenylalanine derivatives with dual modifications (e.g., methoxy and halogen groups)?

- Methodological Answer :

- Regioselectivity : Use orthogonal protecting groups (e.g., Boc for amines, Fmoc for carboxylates) to control reaction sites.

- Purification : Employ preparative HPLC with ion-pairing agents (e.g., TFA) to resolve structurally similar byproducts.

- Stability Monitoring : Assess hydrolytic stability under SPPS conditions (e.g., TFA cleavage) via NMR to detect undesired deprotection .

Key Research Considerations

- Contradiction Analysis : While methoxy groups generally improve solubility, excessive hydrophobicity from aromatic rings may necessitate solvent optimization (e.g., DMF:NMP blends).

- Synthetic Pitfalls : Incomplete deprotection of Fmoc groups can lead to truncated peptides. Use Kaiser tests or UV monitoring (301 nm) to verify deprotection completeness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.